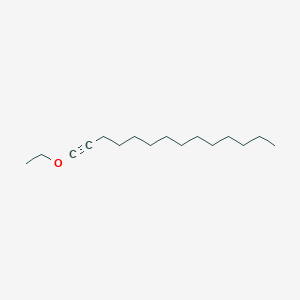
1-Tetradecyne, 1-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecyne, 1-ethoxy- is an organic compound with the molecular formula C16H30O. It is characterized by the presence of a triple bond between carbon atoms and an ethoxy group attached to the first carbon atom. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecyne, 1-ethoxy- can be synthesized through various methods. One common approach involves the reaction of 1-tetradecyne with ethanol in the presence of a strong base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the alkyne.
Industrial Production Methods
Industrial production of 1-Tetradecyne, 1-ethoxy- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Tetradecyne, 1-ethoxy- undergoes several types of chemical reactions, including:
Addition Reactions: Typical of alkynes, such as halogenation, hydrogenation, and hydrohalogenation.
Oxidation and Reduction: The triple bond can be oxidized or reduced under specific conditions.
Substitution Reactions: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Halogenation: Uses halogens like bromine or chlorine in the presence of a catalyst.
Hydrogenation: Involves hydrogen gas and a metal catalyst like palladium or platinum.
Oxidative Cleavage: Uses oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Halogenation: Produces dihalides.
Hydrogenation: Converts the alkyne to an alkane.
Oxidative Cleavage: Results in carboxylic acids or ketones, depending on the conditions.
Scientific Research Applications
1-Tetradecyne, 1-ethoxy- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tetradecyne, 1-ethoxy- involves its interaction with molecular targets through its triple bond and ethoxy group. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is primarily driven by the electron-rich triple bond, which can participate in addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-Tetradecyne: Lacks the ethoxy group, making it less reactive in certain reactions.
1-Hexadecyne: Similar structure but with a longer carbon chain.
1-Octadecyne: Another alkyne with an even longer carbon chain.
Uniqueness
1-Tetradecyne, 1-ethoxy- is unique due to the presence of the ethoxy group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61111-15-7 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
1-ethoxytetradec-1-yne |
InChI |
InChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-14H2,1-2H3 |
InChI Key |
SVTOYKXTBOCTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC#COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)
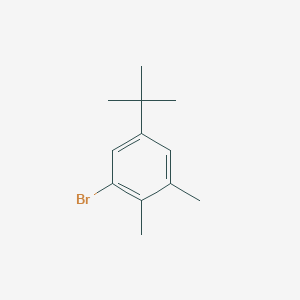
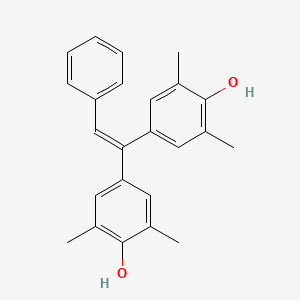

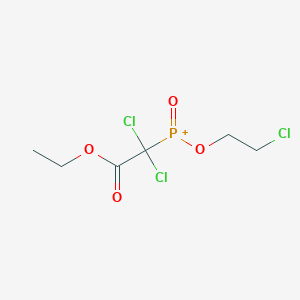

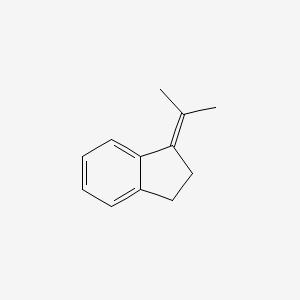
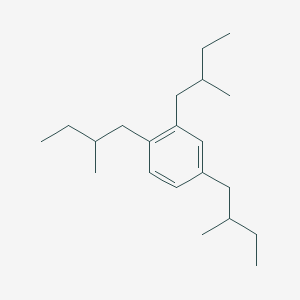


![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
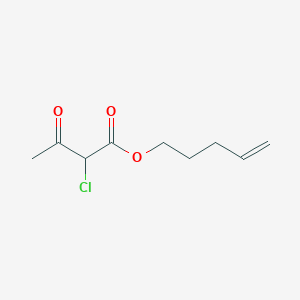

![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)
